N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide

説明

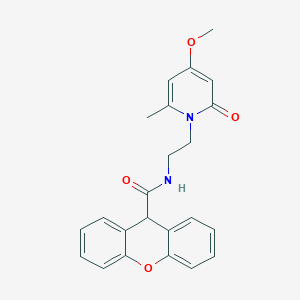

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a substituted pyridinone moiety attached via an ethyl linker. The pyridinone ring is substituted with a methoxy group at position 4 and a methyl group at position 6, contributing to its unique electronic and steric profile.

特性

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-15-13-16(28-2)14-21(26)25(15)12-11-24-23(27)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMIQPWATGNZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

Introduction of the carboxamide group: The xanthene derivative is then reacted with an appropriate amine to introduce the carboxamide functionality.

Attachment of the pyridinone moiety: The final step involves the coupling of the xanthene carboxamide with 4-methoxy-6-methyl-2-oxopyridine through an alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridinone ring.

Reduction: Reduction reactions can target the carbonyl groups in the xanthene and pyridinone moieties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide and methoxy positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with proteins. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

類似化合物との比較

The following analysis compares structurally related xanthene-9-carboxamide derivatives, focusing on molecular features, computed properties, and hypothetical pharmacological implications.

Substituent Diversity and Molecular Properties

A comparative overview of key analogs is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Xanthene-9-Carboxamide Derivatives

<sup>a</sup> XLogP3 values indicate lipophilicity; higher values correlate with increased hydrophobicity.

Key Observations:

Pyridazinone derivatives (Evidences 4–5) exhibit bulkier aromatic substituents (ethoxyphenyl, chlorophenyl), likely increasing molecular rigidity and π-π stacking interactions .

Lipophilicity Trends: The methoxyethyl analog (XLogP3 = 1.8) is moderately lipophilic, while pyridazinone derivatives (higher molecular weights) are hypothesized to have elevated logP values due to aromatic substituents. The chloro group in ’s compound may further enhance membrane permeability .

Molecular Weight and Drug-Likeness: All analogs exceed 280 Da, with pyridazinone derivatives nearing 450–470 Da. Higher molecular weights may impact bioavailability, necessitating formulation optimization for therapeutic use .

Hypothetical Pharmacological Implications

- Pyridinone vs. Pyridazinone Rings: The target compound’s pyridinone ring (one oxygen, one nitrogen) may offer distinct hydrogen-bonding patterns compared to pyridazinone (two nitrogens), influencing enzyme inhibition or receptor binding .

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in ’s compound could enhance solubility, whereas the chloro substituent in may promote hydrophobic interactions in target pockets .

- Piperidine-Phenoxyacetyl Hybrid: The tertiary amine in ’s compound could enable salt formation, improving solubility, while the phenoxyacetyl group may confer metabolic stability .

生物活性

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridine ring substituted with methoxy and methyl groups.

- An ethyl linker connecting the pyridine to the xanthene moiety.

- A carboxamide group , which enhances its interaction with biological targets.

This unique configuration contributes to its distinct chemical and biological properties, making it a candidate for therapeutic applications.

Research indicates that this compound acts as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a crucial role in gene silencing through the methylation of histone proteins. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, thereby promoting cancer cell apoptosis and inhibiting tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| EZH2 Inhibition | Reverses epigenetic silencing of tumor suppressor genes |

| Cancer Therapeutics | Potential use in developing new anticancer therapies |

| Selectivity | Specific interaction with EZH2, minimizing off-target effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- In cell line models, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit EZH2 resulted in the reactivation of silenced tumor suppressor genes, leading to reduced proliferation rates in cancer cells .

-

Mechanistic Studies :

- Competitive inhibition assays revealed that the compound binds to the active site of EZH2, preventing its methylation activity on histones. This binding was characterized through docking studies, confirming its potential as a lead compound for further development .

-

Animal Models :

- Preliminary studies in murine models indicated that administration of this compound led to reduced tumor sizes and improved survival rates compared to control groups. These findings suggest promising therapeutic potential in vivo .

Future Directions

Further research is needed to explore:

- The full range of interactions with other molecular targets.

- Long-term effects and potential toxicity profiles.

- Optimization of the compound structure to enhance efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。